4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol is a chemical compound belonging to the family of phenols. It is characterized by the presence of a bromine atom at the 4th position and a fluorophenyl imino group at the 2nd position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3-fluoroaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of OLED materials for advanced display technologies.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biological molecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}phenol
- (E)-2-(((4-fluorophenyl)imino)methyl)phenol
- (E)-4-(((4-bromophenyl)imino)methyl)phenol
Uniqueness
4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHOJRWWRXNOHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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